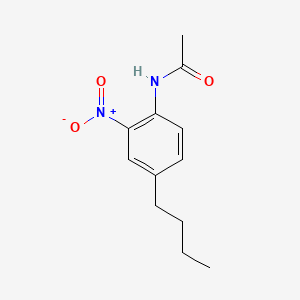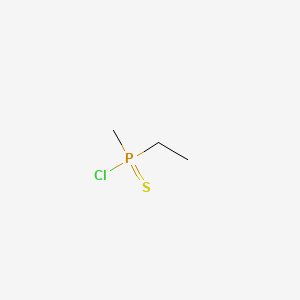
Diethyl isopropenylphosphonate
Overview
Description
Diethyl isopropenylphosphonate (CAS# 20170-34-7) is a research chemical with the molecular formula C7H15O3P . It has a molecular weight of 178.17 . It is also known by other names such as DIETHYL PROPYLENE PHOSPHONATE and Isopropenylphosphonic acid diethyl ester .
Molecular Structure Analysis
Diethyl isopropenylphosphonate contains a total of 25 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 phosphonate(s) (thio-) . The InChI Key for this compound is ZUUVSPXGBMKSJV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Diethyl isopropenylphosphonate has a boiling point of 219.9 ℃ at 760 mmHg and a density of 1.013 g/cm^3 .Scientific Research Applications
Corrosion Inhibition
Diethyl isopropenylphosphonate derivatives show significant potential as corrosion inhibitors. For instance, diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate (APCI-1), among others, has demonstrated high inhibition efficiency in protecting mild steel in hydrochloric acid, a process relevant for industrial pickling processes. These compounds act as mixed-type inhibitors, with a dominant role as cathodic inhibitors, and their efficiency has been confirmed through various experimental and theoretical methods, including density functional theory (DFT) and molecular dynamic simulation studies (Gupta et al., 2017).
Synthesis of Phosphorylated Compounds
Diethyl isopropenylphosphonate is integral in the synthesis of various phosphorylated compounds. For example, it has been used in the synthesis of phosphorylated isoindolinone derivatives, showcasing its versatility in organic synthesis (Jóźwiak et al., 2014). Additionally, it is involved in the preparation of other alkynes and plays a role in condensation and elimination reactions (Marinetti & Savignac, 2003).
Polymer Synthesis
The compound is used in the synthesis of high-molecular-weight polymers, such as in the polymerization of dialkyl vinylphosphonates to produce poly(vinylphosphonate)s with precise molecular weight and low polydispersity. This process leverages tris(cyclopentadienyl)lanthanide complexes and has implications for creating materials with specific thermal and chemical properties (Salzinger et al., 2011).
Flame Retardant Applications
Diethyl isopropenylphosphonate derivatives, such as piperazine-phosphonates, have been investigated for their potential as flame retardants in cotton fabrics. These compounds significantly affect the thermal degradation mechanism of the treated fabrics, an important aspect in enhancing fire safety of textile materials (Nguyen et al., 2014).
Electrolyte in Energy Devices
In energy storage and light harvesting devices, certain derivatives like diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate have been studied as solid electrolytes. Their structural and dynamic properties, essential for device performance, have been explored through molecular dynamics simulations (Carignano, 2013).
properties
IUPAC Name |
2-diethoxyphosphorylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O3P/c1-5-9-11(8,7(3)4)10-6-2/h3,5-6H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUVSPXGBMKSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942225 | |
| Record name | Diethyl prop-1-en-2-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl isopropenylphosphonate | |
CAS RN |
20170-34-7 | |
| Record name | Diethyl P-(1-methylethenyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20170-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl isopropenylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020170347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl prop-1-en-2-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl isopropenylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B1617119.png)











